molecular formula C11H12O2 B1605474 1-Phenylpentane-1,3-dione CAS No. 5331-64-6

1-Phenylpentane-1,3-dione

Cat. No. B1605474
CAS RN: 5331-64-6
M. Wt: 176.21 g/mol
InChI Key: NKXMBTKMOVMBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpentane-1,3-dione is a chemical compound with the CAS Number: 5331-64-6 . It has a molecular weight of 176.22 and is in liquid form .


Molecular Structure Analysis

1-Phenylpentane-1,3-dione contains a total of 25 bonds; 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ketone, and 1 aromatic ketone .

Scientific Research Applications

Synthesis and Catalysis

1-Phenylpentane-1,3-dione and its derivatives, such as 1-phenylpentane-1,4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones, have been synthesized using organophosphine catalysis. This process is noted for its high selectivity, operational simplicity, and environmentally friendly approach, avoiding the use of transition metals (Zhang et al., 2010).

Coordination Chemistry

The coordination chemistry of β-diketone derivatives, including 4,4-dimethyl-1-phenylpentane-1,3-dione, has been studied with various metals. This research highlights the potential of these compounds in constructing ambidentate ligands for functional materials (Kołodziejski et al., 2017).

Molecular Structure and Hydrogen Bonding

Detailed studies on the molecular structure, conformational stability, and intramolecular hydrogen bonding of 4,4-dimethyl-1-phenylpentane-1,3-dione have been conducted. These studies utilize density functional theory and experimental spectroscopy to understand the stability and hydrogen bond strength in these molecules (Afzali et al., 2014).

Ligand Efficiency in Catalysis

1,3-Dicarbonyl compounds like pentane-2,4-dione have been found effective as phosphine-free ligands in Pd-catalyzed Heck and Suzuki reactions. This research underscores the potential of 1-Phenylpentane-1,3-dione derivatives in catalysis with high efficiency (Cui et al., 2007).

Natural Sources and Bioactivity

Investigations into the natural sources of 1-Phenylpentane-1,3-dione related compounds, such as bullatenone and 4-methyl-1-phenylpentane-1,3-dione, have been conducted. These studies explore their presence in various plant species and their potential bioactive properties (Woollard et al., 2008).

Conformational Analysis

The molecular structure of 1,3,3,5-tetraphenylpentane-1,5-dione has been analyzed to understand its conformation suitable for the formation of cyclic products and intermediates. This study highlights the importance of molecular conformation in chemical reactions (Šebek et al., 1992).

Vibrational Analysis

Raman and FTIR vibrational analysis of compounds like 2-phenyl-1H-indene-1,3(2H)-dione, a derivative of 1-Phenylpentane-1,3-dione, has been conducted. This research aids in understanding the molecular properties and reactivity of these compounds (Pathak et al., 2012).

Hydrogen Bond Studies

The strength of hydrogen bonds in β-diketones, including 1-Phenylpentane-1,3-dione derivatives, has been studied. This research provides insights into the intramolecular interactions and properties of these compounds (Clark et al., 1989).

Material Science Applications

1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione has been used as an ionophore in poly(vinyl) chloride membrane electrodes, demonstrating its application in material science, particularly in selective ion sensing (Kopylovich et al., 2011).

Safety And Hazards

The safety information for 1-Phenylpentane-1,3-dione indicates that it has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust, mist, or spray .

properties

IUPAC Name

1-phenylpentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-10(12)8-11(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXMBTKMOVMBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201460
Record name Propionyl acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpentane-1,3-dione

CAS RN

5331-64-6
Record name 1-Phenyl-1,3-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5331-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionyl acetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, 1-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2310
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propionyl acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpentane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPIONYL ACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMW81O2630
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared according to Popio, V. V. et al. Synthesis (March 1991), pp 195-197. To a stirred suspension of NaH (1.2 g, 50 mmol) and ethyl propionate (5.73 mL. 50 mmol) in 20 mL THF at 20° C. was added EtOH (2 drops), acetophenone (3.0 g, 25 mmol) in 20 mL of THF, and dibenzo-18-crown-6 (150 mg, 0.4 mmol) in 20 mL of THF. Stirred for 30 min, then at reflux for 1 hr. Cooled (0° C.), then added 25 mL of 10% H2SO4 solution and the aqueous was extracted with Et2O. The organics were washed with H2O, aqueous Na2CO3, and brine. The solution was dried over Na2SO4 and concentrated. Purification by silica gel chromatography (1% to 10% EtOAc in hexanes) gave 4.0 g of Intermediate 16 as a thin oil. 1H NMR indicated an ˜10:1 mixture of tautomers favoring the enol form: 1H NMR (400 MHz, CDCl3, enol form) δ7.87 (m, 2H), 7.52-7.4 (m, 3H), 6.17 (s, 1H), 2.47 (q, 2H, J=7.5), 1.21 (t, 3H, J=7.5)
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5.73 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
150 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpentane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-Phenylpentane-1,3-dione
Reactant of Route 3
Reactant of Route 3
1-Phenylpentane-1,3-dione
Reactant of Route 4
Reactant of Route 4
1-Phenylpentane-1,3-dione
Reactant of Route 5
Reactant of Route 5
1-Phenylpentane-1,3-dione
Reactant of Route 6
Reactant of Route 6
1-Phenylpentane-1,3-dione

Citations

For This Compound
94
Citations
R Afzali, M Vakili, SF Tayyari, H Eshghi… - Spectrochimica Acta Part …, 2014 - Elsevier
Molecular structure, conformational stabilities, and intramolecular hydrogen bonding (IHB) of 4,4-dimethyl-1-phenylpentane-1,3-dione (DMPD), have been investigated by means of …
Number of citations: 20 www.sciencedirect.com
M Kołodziejski, A Walczak, Z Hnatejko, J Harrowfield… - Polyhedron, 2017 - Elsevier
To establish a background to the possible use of its ambidentate derivatives as stimulus-responsive ligands in functional complexes, the basic coordination chemistry of the anion …
Number of citations: 9 www.sciencedirect.com
LH Briggs, GW White - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Org. 3077 Page 1 Org. 3077 4-Methyl-1 -phenylpentane-l,3-dione and 2-lsopropylchromone from the Essential Oil of Lophomyrtus bullata By Lindsay H. Briggs * and GW White …
Number of citations: 13 pubs.rsc.org
JMKR Woollard, NB Perry, RT Weavers, JW van Klink - Phytochemistry, 2008 - Elsevier
The only known natural source of the volatile bioactive compounds bullatenone 1 and 4-methyl-1-phenylpentane-1,3-dione 2 is the New Zealand endemic shrub Lophomyrtus bullata (…
Number of citations: 19 www.sciencedirect.com
M Yoshioka, M Oka, Y Ishikawa, H Tomita… - Journal of the …, 1986 - pubs.rsc.org
Photochemical Reaction of 2,4-Dimethyl-l-phenylpentane-l,3-dione in the Presence of Oxygen. Formation of Furan-3(2H)-one and Per Page 1 J. CHEM. SOC., CHEM. COMMUN., 1986 639 …
Number of citations: 4 pubs.rsc.org
R Afzali, M Vakili, V Darugar - Journal of Molecular Structure, 2021 - Elsevier
Cis and trans isomerism, conformers, molecular structure, relative energies, spectroscopic analysis, metal-ligand strength, and complete vibrational assignment of bis(4,4-dimethyl-1-…
Number of citations: 3 www.sciencedirect.com
AP Singh, BB Park, HJ Kim - Tetrahedron Letters, 2012 - Elsevier
Reactions of trans-dihydroxo(meso-tetraphenylporphyrinato)tin(IV) [Sn(TPP)(OH) 2 ] with β-diketones such as acetylacetone (1), dibenzoylmethane (2), 1-phenylbutane-1,3-dione (3), or …
Number of citations: 7 www.sciencedirect.com
FM Perna, P Vitale, S Summa, V Capriati - Molbank, 2017 - mdpi.com
The two geometric isomers of 2-(tert-butyl)-4-phenyloxetane have, for the first time, been prepared starting from the commercially available 4, 4-dimethyl-1-phenylpentane-1, 3-dione. …
Number of citations: 1 www.mdpi.com
R Afzali, M Vakili, H Eshghi, M Hakimitabar… - 19th Iranian Seminar …, 2013 - profdoc.um.ac.ir
Proton having a small mass and radius shows various characteristic phenomena such as hydrogen bonding. Recently, many researches are devoted to very strong hydrogen bonds, …
Number of citations: 2 profdoc.um.ac.ir
P Šimůnek, Z Padělková, V Macháček - Journal of Molecular Structure, 2014 - Elsevier
The structure of the azo-coupling products from enaminones derived from 4,4-dimethyl-1-phenylpentane-1,3-dione has been studied by means of solution-state 1 H, 13 C and 15 N …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.